N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that features a piperidine ring, a benzyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The specific interactions with their targets can vary greatly depending on the structure of the derivative.
Biochemical Pathways
Piperidine derivatives have been reported to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s predicted density is 1199±006 g/cm3 , which may influence its bioavailability and distribution.
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of benzylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:
Formation of the Acid Chloride: 3-(2-oxopiperidin-1-yl)benzoic acid is reacted with oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with benzylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
Uniqueness
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the benzyl group makes it particularly interesting for medicinal chemistry applications, as these moieties are often found in bioactive compounds.
Properties
IUPAC Name |
N-benzyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-11-4-5-12-23(18)17-10-6-9-16(13-17)22-20(26)19(25)21-14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPDIQXHZOHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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